molecular formula C14H16N2O5S B2882678 6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid CAS No. 478034-02-5

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid

Cat. No.: B2882678
CAS No.: 478034-02-5
M. Wt: 324.35
InChI Key: OZYKAPYUXWUNEV-UHFFFAOYSA-N
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Description

“6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a chemical compound with the molecular formula C14H16N2O5S . It is a derivative of 3-cyclohexene-1-carboxylic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a cyclohexene ring, a carboxylic acid group, and a phenylsulfonyl hydrazine group . The molecular weight is 324.35 .


Physical and Chemical Properties Analysis

The density of this compound is approximately 1.406 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.

Scientific Research Applications

Chemical Synthesis and Structural Characterization

6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid and its derivatives have been explored in various chemical synthesis and structural characterization studies. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde produced Schiff base derivatives with potential antibiotic potency, as indicated by molecular docking against DNA gyrase, highlighting their significance in medicinal chemistry research (Asegbeloyin et al., 2019). Similarly, novel monosubstituted dipicolinic acid hydrazide derivatives were synthesized, and their complex compounds with Co and Cr were characterized, demonstrating the application of these compounds in coordination chemistry and materials science (Blagus Garin et al., 2019).

Organic Synthesis and Catalysis

The utilization of sulfonyl hydrazides, including those related to the given chemical structure, has been highlighted in organic synthesis as powerful sulfonyl sources. These compounds facilitate the formation of carbon-sulfur, sulfur-nitrogen, sulfur-halogen, sulfur-sulfur, and sulfur-selenium bonds, providing alternative approaches to the synthesis of sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates. Such reactions have been applied successfully in constructing carbocycles, heterocycles, and stereogenic centers, underscoring their utility in synthetic organic chemistry (Yang & Tian, 2017).

Antimicrobial and Antioxidant Activities

The exploration of novel pyridine and fused pyridine derivatives starting from related hydrazinyl compounds has led to the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings and demonstrated moderate to good binding energies on target proteins. Additionally, they exhibited antimicrobial and antioxidant activities, indicating their potential for pharmaceutical applications and drug discovery efforts (Flefel et al., 2018).

Safety and Hazards

Specific safety and hazard data for this compound are not available in the resources I have access to. It’s always important to handle chemical compounds with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13(11-8-4-5-9-12(11)14(18)19)15-16-22(20,21)10-6-2-1-3-7-10/h1-7,11-12,16H,8-9H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZYKAPYUXWUNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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